Anibamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

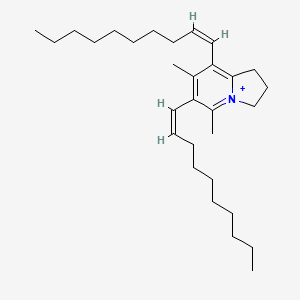

La Anibamina es un novedoso alcaloide piridínico cuaternario aislado recientemente de la especie Aniba. Ha llamado la atención de manera significativa debido a su capacidad para unirse eficazmente al receptor de quimiocinas CCR5, lo que la convierte en un posible agente terapéutico para diversas enfermedades .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la Anibamina implica varios pasos clave:

Alquilación Catalizada por Paladio: Este paso implica el acoplamiento de Sonogashira de un alquino con un haluro para formar un enlace carbono-carbono.

Acoplamiento de Suzuki: Esta reacción estereoespecífica se utiliza para formar el producto deseado con alta regioselectividad.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial de Anibamina no están ampliamente documentados, las rutas sintéticas mencionadas anteriormente se pueden ampliar para aplicaciones industriales. El uso de reacciones catalizadas por paladio y el acoplamiento de Suzuki son comunes en la síntesis orgánica industrial debido a su eficiencia y selectividad.

Tipos de Reacciones:

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan normalmente.

Sustitución: Reactivos como los haluros y los nucleófilos se utilizan en diversas condiciones para lograr la sustitución.

Productos Principales:

Aplicaciones Científicas De Investigación

Anti-HIV Applications

Anibamine has been identified as a promising lead compound for the development of anti-HIV agents. The chemokine receptor CCR5 plays a crucial role in HIV entry into host cells, making it a prime target for therapeutic intervention. This compound is the first natural product reported to exhibit significant inhibition of CCR5 at micromolar concentrations, with an IC50 value of approximately 1 µM .

Prostate Cancer

Recent studies indicate that this compound may also serve as an effective therapeutic agent against prostate cancer. Research has demonstrated that it significantly inhibits the proliferation of prostate cancer cells at micromolar to submicromolar concentrations .

Key Findings:

- Inhibition of Cell Proliferation: this compound effectively reduces the growth of various prostate cancer cell lines, including PC-3 and DU145, showcasing its potential as an anti-proliferative agent.

- Metastasis Suppression: In addition to inhibiting cell growth, this compound suppresses adhesion and invasion in highly metastatic prostate cancer cell lines, suggesting anti-metastatic properties .

Preclinical Studies:

In vivo studies using athymic nude mice have shown that this compound can reduce tumor growth significantly. Tumors treated with this compound exhibited approximately 50% reduction in size compared to control groups .

Comparative Analysis of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-HIV | CCR5 antagonist blocking viral entry | Inhibits CCR5 with IC50 ~1 µM |

| Prostate Cancer | Inhibits proliferation and metastasis | Significant inhibition at micromolar concentrations; reduces tumor size in vivo |

Case Studies

- HIV Therapeutics: Initial findings suggest that compounds derived from this compound could lead to new classes of antiviral therapies targeting HIV.

- Cancer Treatment: The promising results from preclinical studies support further exploration into clinical applications for prostate cancer treatment.

Mecanismo De Acción

La Anibamina ejerce sus efectos principalmente uniéndose al receptor de quimiocinas CCR5. Este receptor es un receptor acoplado a proteína G que desempeña un papel crucial en la entrada del virus de la inmunodeficiencia humana tipo I (VIH-1) en las células huésped . Al inhibir la unión del VIH-1 a CCR5, la Anibamina evita que el virus ingrese e infecte las células . Además, se ha demostrado que la Anibamina inhibe la proliferación y metástasis de las células de cáncer de próstata al bloquear CCR5 .

Compuestos Similares:

Maraviroc: Un antagonista de CCR5 de molécula pequeña utilizado en el tratamiento del VIH.

Vicriviroc: Otro antagonista de CCR5 con posibles propiedades anti-VIH.

TAK-779: Un antagonista de CCR5 estudiado por sus efectos anti-VIH.

Singularidad de la Anibamina: La Anibamina destaca por su origen natural y su esqueleto estructural único, que difiere significativamente de otros antagonistas de CCR5 conocidos . Esta estructura única proporciona un nuevo andamiaje para el desarrollo de nuevos agentes terapéuticos con una eficacia potencialmente mejorada y menos efectos secundarios .

Comparación Con Compuestos Similares

Maraviroc: A small molecule CCR5 antagonist used in the treatment of HIV.

Vicriviroc: Another CCR5 antagonist with potential anti-HIV properties.

TAK-779: A CCR5 antagonist studied for its anti-HIV effects.

Uniqueness of Anibamine: this compound stands out due to its natural origin and unique structural skeleton, which differs significantly from other known CCR5 antagonists . This unique structure provides a novel scaffold for the development of new therapeutic agents with potentially improved efficacy and reduced side effects .

Análisis De Reacciones Químicas

Regio- and Stereo-selective Syntheses

A refined synthetic approach improved efficiency and selectivity :

-

Palladium-catalyzed Sonogashira coupling : Introduced alkyne side chains with regio-selectivity (>95%).

-

Suzuki coupling : Achieved stereo-selective installation of unsaturated side chains (E/Z ratio > 20:1).

-

Acid-mediated cyclization : Final quaternization under trifluoroacetic acid (TFA) to yield anibamine trifluoroacetate.

Structural Modifications and Analogues

Efforts to enhance this compound’s pharmacological profile focused on side-chain modifications :

-

Deconstruction-reconstruction : Removing the indolizine ring system reduced log Kow from 9.1 to 5.4, improving solubility.

-

Side-chain saturation : Hydrogenation of double bonds in analogues (e.g., compounds 4–5) retained CCR5 binding but reduced antiplasmodial activity .

-

Copper-catalyzed aza-Sonogashira : Enabled synthesis of this compound B via ynimine intermediates .

Table 3: Biological Activity of Select Analogues

| Compound | Modification | CCR5 IC₅₀ (μM) | Antiplasmodial IC₅₀ (μM) |

|---|---|---|---|

| This compound | Native structure | 1.0 | 0.8 |

| 4 | Saturated side chain | 1.2 | 2.5 |

| 6 | Shortened alkyl (n=1) | >10 | >10 |

Key Reaction Mechanisms

-

Electrophilic aromatic substitution : Critical for pyridine core functionalization during Sonogashira and Suzuki couplings .

-

6π-Electrocyclization : Observed in acid-mediated domino reactions during ynimine-to-pyridine conversion .

-

Salt bridge formation : Glu283 in CCR5 interacts with this compound’s quaternary nitrogen, as shown via molecular docking .

Propiedades

Fórmula molecular |

C30H50N+ |

|---|---|

Peso molecular |

424.7 g/mol |

Nombre IUPAC |

6,8-bis[(Z)-dec-1-enyl]-5,7-dimethyl-2,3-dihydro-1H-indolizin-4-ium |

InChI |

InChI=1S/C30H50N/c1-5-7-9-11-13-15-17-19-22-28-26(3)29(30-24-21-25-31(30)27(28)4)23-20-18-16-14-12-10-8-6-2/h19-20,22-23H,5-18,21,24-25H2,1-4H3/q+1/b22-19-,23-20- |

Clave InChI |

LOTZSYKJMYSNJV-IKJQKJQYSA-N |

SMILES |

CCCCCCCCC=CC1=C(C(=C2CCC[N+]2=C1C)C=CCCCCCCCC)C |

SMILES isomérico |

CCCCCCCC/C=C\C1=C(C(=C2CCC[N+]2=C1C)/C=C\CCCCCCCC)C |

SMILES canónico |

CCCCCCCCC=CC1=C(C(=C2CCC[N+]2=C1C)C=CCCCCCCCC)C |

Sinónimos |

anibamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.